molecular formula C7H7NO3 B1433346 2-Pyridinecarboxylic acid, 5-methyl-, 1-oxide CAS No. 31283-69-9

2-Pyridinecarboxylic acid, 5-methyl-, 1-oxide

Cat. No. B1433346
CAS RN: 31283-69-9
M. Wt: 153.14 g/mol
InChI Key: SJTZUVQHMFBVRX-UHFFFAOYSA-N
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Patent
US09321727B2

Procedure details

5-Methyl-2-pyridinecarboxylic acid 1-oxide (0.9 g, 5.88 mmol) was added to phosphoryl trichloride (30 mL). The mixture was stirred at 105° C. for 3 h. After that the mixture was cooled to room temperature, added to ice water slowly and extracted with methylene chloride (4×30 mL). The organic layer was washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated to give the crude product (0.85 g, 84.3%); MS (EI): m/e=172.0 [M+H]+.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84.3%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[N+:6]([O-])[C:5]([C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:7]1[N:6]=[C:5]([C:9]([OH:11])=[O:10])[CH:4]=[CH:3][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
CC1=CC=C([N+](=C1)[O-])C(=O)O
Name
Quantity
30 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 105° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After that the mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (4×30 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C=CC(=N1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: PERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.